molecular formula C13H12N2O B2508807 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile CAS No. 267900-10-7

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile

Cat. No.: B2508807
CAS No.: 267900-10-7
M. Wt: 212.252
InChI Key: KYIXICUTBVAFSO-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile typically involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:

4-Methoxy-2,5-dimethylbenzaldehyde+MalononitrilePiperidineThis compound\text{4-Methoxy-2,5-dimethylbenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Piperidine}} \text{this compound} 4-Methoxy-2,5-dimethylbenzaldehyde+MalononitrilePiperidine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 4-Methoxy-2,5-dimethylbenzoic acid.

    Reduction: 2-[(4-Methoxy-2,5-dimethylphenyl)methyl]propanediamine.

    Substitution: 4-Methoxy-2,5-dimethyl-3-nitrobenzaldehyde (nitration product).

Scientific Research Applications

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism by which 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s specific use and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the nitrile groups and has different reactivity.

    2,5-Dimethylbenzaldehyde: Similar aromatic structure but without the methoxy group.

    Benzylidenemalononitrile: Similar nitrile functionality but lacks the methoxy and methyl groups.

Uniqueness

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile is unique due to the combination of its methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-5-13(16-3)10(2)4-12(9)6-11(7-14)8-15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIXICUTBVAFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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